1-(2,6-Difluorophenyl)-3-phenylurea
Description
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-10-7-4-8-11(15)12(10)17-13(18)16-9-5-2-1-3-6-9/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLOJRNXKVIWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Difluorophenyl)-3-phenylurea can be synthesized through a reaction between 2,6-difluoroaniline and phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction is usually catalyzed by a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of 1-(2,6-Difluorophenyl)-3-phenylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Difluorophenyl)-3-phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products:
Substitution Reactions: Products depend on the nucleophile used; for example, methoxy-substituted derivatives if methoxide is the nucleophile.
Hydrolysis: The major products are 2,6-difluoroaniline and phenyl isocyanate.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structural properties make it a candidate for use in the synthesis of advanced materials, such as polymers and coatings with specific chemical resistance or mechanical properties.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems, which can provide insights into the design of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-phenylurea depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance binding affinity and specificity due to its electronic properties.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes by interacting with their active sites.
Receptors: It can bind to receptors, altering their conformation and affecting downstream signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-(2,6-Difluorophenyl)-3-phenylurea with structurally related urea derivatives and fluorinated aromatic compounds:
Key Observations:
- Fluorine Impact : The 2,6-difluorophenyl group in the main compound enhances lipophilicity and metabolic stability compared to 1,3-diphenylurea, which lacks fluorine . Fluorine’s electronegativity may also improve target binding via dipole interactions or hydrogen bonding.
- Solubility Modifications: The dimethylamino propyl group in 3-[3-(Dimethylamino)propyl]-1-phenylurea introduces a basic nitrogen, likely improving aqueous solubility relative to the main compound .
Q & A
Q. What are the optimal synthetic routes for 1-(2,6-Difluorophenyl)-3-phenylurea, and how can reaction conditions be adjusted to improve yield?
Methodological Answer: The synthesis typically involves coupling 2,6-difluoroaniline with phenyl isocyanate or via urea-forming reactions under controlled conditions. Key steps include:
- Step 1: Reacting 2,6-difluoroaniline with phosgene or triphosgene to generate an intermediate isocyanate.
- Step 2: Condensation with phenylamine derivatives in anhydrous solvents (e.g., THF or DCM) at 0–25°C.
- Optimization Strategies:
Q. How can researchers characterize the purity and structural integrity of 1-(2,6-Difluorophenyl)-3-phenylurea?
Methodological Answer:
- Spectroscopic Analysis:
- Chromatography: Use HPLC with C18 columns (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .
- Elemental Analysis: Match experimental C, H, N values with theoretical calculations (e.g., CHFNO) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, substituent position) affect the biological activity of 1-(2,6-Difluorophenyl)-3-phenylurea analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Experimental Design:
Q. How can crystallographic data resolve contradictions in computational modeling of 1-(2,6-Difluorophenyl)-3-phenylurea’s binding modes?
Methodological Answer:
- X-ray Crystallography: Co-crystallize the compound with target proteins (e.g., Factor VIIa) to obtain high-resolution (<2.0 Å) structures. Analyze hydrogen bonding (e.g., urea NH→protein backbone) and hydrophobic interactions .
- Computational Validation:
Case Study:
A crystal structure (PDB: 1RU) revealed that 1-(2,6-Difluorophenyl)-3-phenylurea binds Factor VIIa via a key hydrogen bond between the urea NH and Gly219, resolving prior MD simulations that overestimated π-π stacking contributions .
Q. What strategies mitigate discrepancies in reported thermodynamic properties (e.g., melting point, solubility)?
Methodological Answer:
- Standardization: Use differential scanning calorimetry (DSC) under inert atmosphere to measure melting points (reported range: 145–152°C).
- Solubility Testing: Employ shake-flask method in buffers (pH 1–7.4) with UV-Vis quantification. Note that solubility decreases in polar solvents (e.g., 0.1 mg/mL in water vs. 15 mg/mL in DMSO) .
- Contradiction Analysis: Cross-validate data with peer-reviewed sources (e.g., PubChem, NIST) and account for polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
